

comparative study of halogen bonding in different triiodobenzene derivatives

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Compound of Interest

Compound Name: 1,3,5-Trichloro-2,4,6-triiodobenzene

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A Comparative Guide to Halogen Bonding in Triiodobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of halogen bonding interactions in various triiodobenzene derivatives. The objective is to offer a clear, data-driven comparison of their performance as halogen bond donors, supported by experimental data and detailed methodologies. This information is crucial for the rational design of supramolecular assemblies, crystal engineering, and the development of novel therapeutics.

Introduction to Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. This interaction, denoted as $R-X\cdots Y$ (where X is a halogen and Y is a Lewis base), is highly directional and plays a significant role in molecular recognition, self-assembly, and drug-receptor interactions. The strength of a halogen bond is influenced by the polarizability of the halogen atom ($I > Br > Cl > F$) and the electron-withdrawing nature of the R group. Triiodobenzene derivatives, particularly those with electron-withdrawing substituents, are potent halogen bond donors due to the enhanced positive electrostatic potential (σ -hole) on the iodine atoms.^{[1][2]}

Comparative Analysis of Halogen Bonding in Triiodobenzene Derivatives

This section compares the halogen bonding properties of different triiodobenzene derivatives based on crystallographic data from co-crystallization studies. The primary focus is on 1,3,5-trifluoro-2,4,6-triiodobenzene (TF-TIB), a widely studied derivative, and its comparison with the parent 1,3,5-triiodobenzene.

Data Presentation

The following tables summarize key geometric parameters of halogen bonds formed by triiodobenzene derivatives with various halogen bond acceptors. The normalized halogen bond distance (R_{XB}) is calculated as the ratio of the experimental distance to the sum of the van der Waals radii of the donor and acceptor atoms, providing a measure of the bond's strength.

Table 1: Halogen Bonding Geometries of 1,3,5-Trifluoro-2,4,6-triiodobenzene (TF-TIB) with Nitrogen-Containing Heterocycles

Halogen Bond Acceptor	Stoichiometry (Donor:Acceptor)	Halogen Bond Type	d(I...N) (Å)	∠C-I...N (°)	Normalized Distance (R_XB)	Reference
Acridine	1:1	I...N	2.895(3)	176.5(1)	0.82	[3]
1,10-Phenanthroline	1:1	I...N	2.828(4)	178.2(1)	0.80	[3]
2,3,5,6-Tetramethylpyrazine	1:1	I...N	2.817(3)	177.9(1)	0.80	[3]
Piperazine	2:1	I...N	2.820(3)	178.0(1)	0.80	[4]
2-Benzoylpyridine	1:1	I...N	2.923(3)	175.6(1)	0.83	[5]
4-Benzoylpyridine (α-polymorph)	1:1	I...N	2.842(2)	177.8(1)	0.81	[5]

Table 2: Halogen Bonding Geometries of 1,3,5-Trifluoro-2,4,6-triiodobenzene (TF-TIB) with Oxygen and Halide Acceptors

Halogen Bond Acceptor	Stoichiometry (Donor:Acceptor)	Halogen Bond Type	d(I...A) (Å)	∠C-I...A (°)	Normalized Distance (R_XB)	Reference
2-Benzoylpyridine	1:1	I...O	2.973(2)	170.8(1)	0.85	[5]
4-Benzoylpyridine (α-polymorph)	1:1	I...O	3.033(2)	168.9(1)	0.87	[5]
Tetrabutylammonium Chloride	1:1	I...Cl ⁻	3.098(1)	178.2(1)	0.82	[6][7]
Tetrabutylammonium Bromide	1:1	I...Br ⁻	3.208(1)	178.5(1)	0.82	[6][7]

Table 3: Halogen and Other Non-covalent Interactions in 1,3,5-Triiodobenzene

Interaction Type	d(X...Y) (Å)	∠C-H...I (°)	Reference
C-H...I	3.27, 3.37, 3.38	-	[8]
C(π)...C(π)	3.605(5)	-	[8]
C...I	3.696(3)	-	[8]

Analysis:

The data clearly indicates that 1,3,5-trifluoro-2,4,6-triiodobenzene is a potent halogen bond donor, forming short and highly directional halogen bonds with a variety of acceptors.[3][4][5] The presence of the electron-withdrawing fluorine atoms significantly enhances the σ-hole on the iodine atoms, leading to stronger interactions compared to unsubstituted iodobenzenes.[9][10] For instance, the I...N distances in TF-TIB co-crystals are consistently shorter than the sum

of the van der Waals radii (3.53 Å), with normalized distances around 0.80-0.83.[3][4][5] The C–I⋯N angles are nearly linear (approaching 180°), highlighting the high directionality of these halogen bonds.[3][4][11]

In contrast, the crystal structure of 1,3,5-triiodobenzene is dominated by weaker C–H⋯I and π -stacking interactions, with no strong halogen bonds reported in the pure crystal form.[8] This underscores the critical role of activating substituents in designing effective halogen bond donors.

Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD)

A common method for characterizing halogen-bonded co-crystals is single-crystal X-ray diffraction.

Methodology:

- Co-crystal formation: Equimolar amounts of the triiodobenzene derivative (halogen bond donor) and the acceptor molecule are dissolved in a suitable solvent or solvent mixture (e.g., chloroform/ethanol).[4]
- Crystallization: The solution is allowed to evaporate slowly at room temperature, leading to the formation of single crystals.[4]
- Data Collection: A suitable crystal is mounted on a diffractometer. Data is typically collected at low temperatures (e.g., 150 K) using Mo K α radiation ($\lambda = 0.71073$ Å).[5]
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

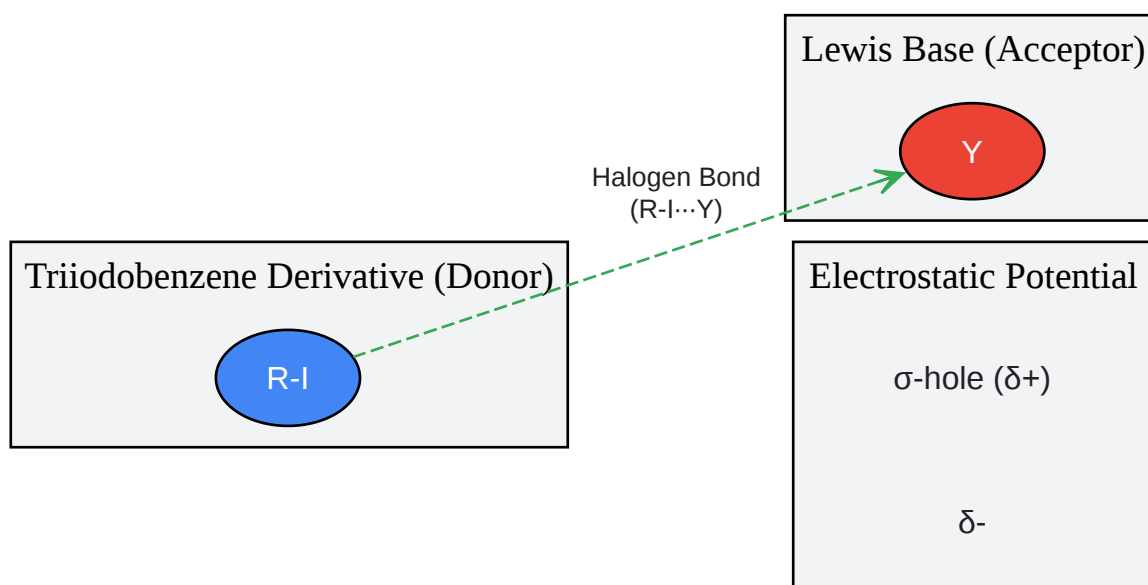
SSNMR is a powerful technique for characterizing halogen-bonded frameworks in the solid state, providing information that is complementary to SCXRD.[3]

Methodology:

- Sample Preparation: The powdered co-crystal sample is packed into an NMR rotor.
- Data Acquisition: ^{13}C and ^{19}F magic-angle spinning (MAS) NMR spectra are acquired. Cross-polarization (CP) from ^{19}F to ^{13}C can be used to enhance the sensitivity for perfluorinated donors.[3]
- Data Analysis: Chemical shift changes upon co-crystal formation are analyzed. Gauge-including projector-augmented wave density functional theory (GIPAW DFT) calculations can be used to aid in the assignment of chemical shifts and to refine the crystal structures.[3]

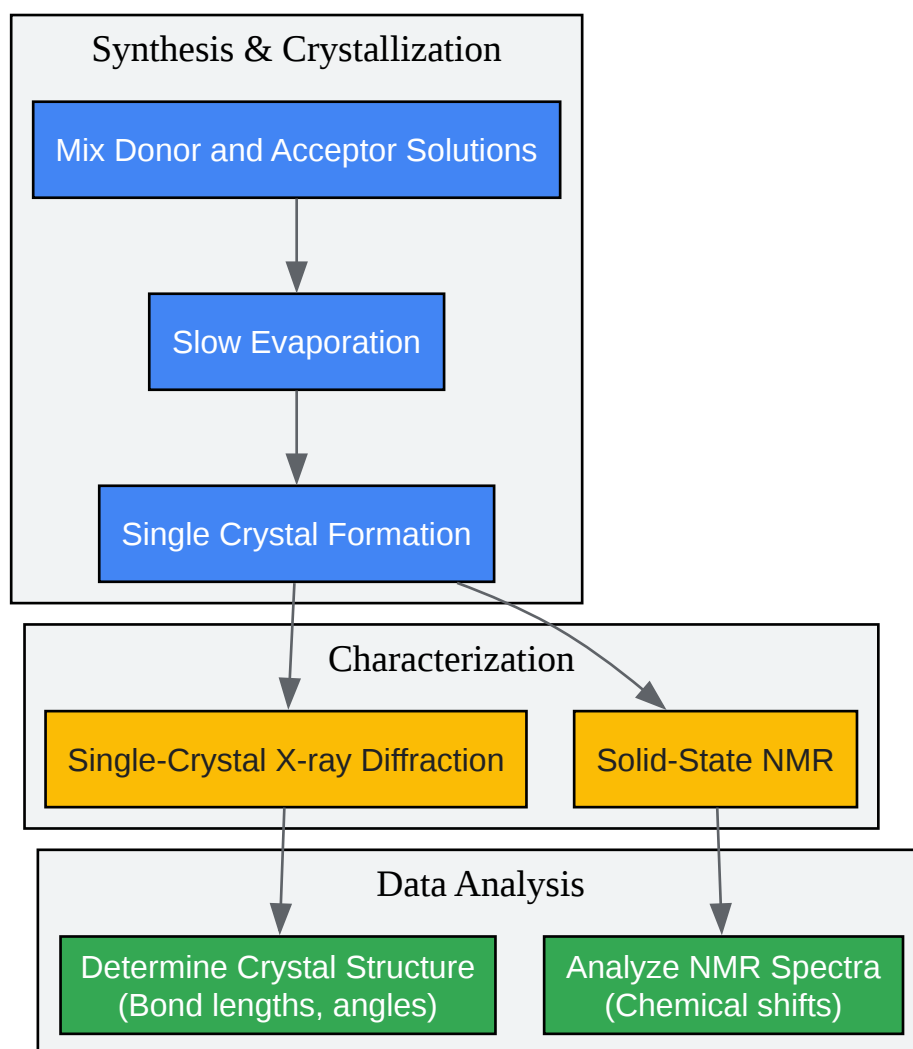
Visualization of Halogen Bonding Concepts

The following diagrams illustrate key concepts related to halogen bonding in triiodobenzene derivatives.



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Caption: Principle of Halogen Bonding



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Caption: Experimental Workflow for Co-crystal Analysis

Conclusion

The comparative analysis demonstrates that the halogen bonding properties of triiodobenzene derivatives can be significantly tuned through substitution. The introduction of electron-withdrawing groups, such as fluorine atoms, dramatically enhances the strength and directionality of the halogen bonds. 1,3,5-Trifluoro-2,4,6-triiodobenzene stands out as a particularly robust and versatile building block for the construction of complex supramolecular architectures through predictable halogen bonding interactions. This understanding is paramount for the design of new materials and for the development of targeted therapeutics.

where precise molecular recognition is key. Future work should focus on a more systematic exploration of a wider range of substituted triiodobenzene derivatives to further refine the structure-property relationships governing halogen bonding.

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